2-(4-aminophenyl)propanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-aminophenyl)propanoic acid hydrochloride is a derivative of ibuprofen, which was first synthesized in the 1960s. It is widely used in the medical field for its anti-inflammatory and analgesic properties. The compound acts by inhibiting the synthesis of prostaglandins, which are responsible for pain, inflammation, and fever.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-aminophenyl)propanoic acid hydrochloride typically involves the reaction of 4-nitroacetophenone with ethyl chloroacetate in the presence of a base to form ethyl 2-(4-nitrophenyl)propanoate. This intermediate is then reduced to 2-(4-aminophenyl)propanoic acid, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes steps such as crystallization, filtration, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-aminophenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of 2-(4-aminophenyl)propanoic acid.
Reduction: Amino derivatives of 2-(4-nitrophenyl)propanoic acid.
Substitution: Halogenated derivatives of 2-(4-aminophenyl)propanoic acid.
Scientific Research Applications
2-(4-aminophenyl)propanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of various organic compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating inflammation and pain.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-(4-aminophenyl)propanoic acid hydrochloride involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins. By inhibiting these enzymes, the compound reduces the production of prostaglandins, leading to decreased pain, inflammation, and fever.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: A widely used nonsteroidal anti-inflammatory drug (NSAID) with similar anti-inflammatory and analgesic properties.
Naproxen: Another NSAID with similar therapeutic effects but different chemical structure.
Ketoprofen: An NSAID with similar uses but different pharmacokinetic properties.
Uniqueness
2-(4-aminophenyl)propanoic acid hydrochloride is unique due to its specific chemical structure, which allows for targeted inhibition of COX enzymes. This specificity can result in different pharmacological effects and side effect profiles compared to other NSAIDs .
Properties
CAS No. |
129602-98-8 |
---|---|
Molecular Formula |
C9H12ClNO2 |
Molecular Weight |
201.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.